Lomefloxacin

Description

This compound is a fluoroquinolone antibiotic, used to treat bacterial infections including bronchitis and urinary tract infections (UTIs). Additionally, it has been employed for the prophylaxis of UTIs prior to surgery as well.

This compound is a synthetic broad-spectrum fluoroquinolone with antibacterial activity. This compound inhibits DNA gyrase, a type II topoisomerase involved in the induction or relaxation of supercoiling during DNA replication. This inhibition leads to a decrease in DNA synthesis during bacterial replication, resulting in cell growth inhibition and eventually cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for eye infection and bacterial disease and has 1 investigational indication.

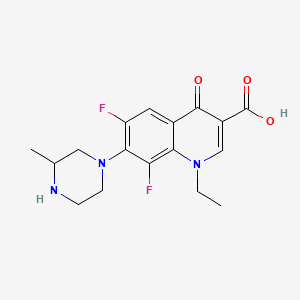

structure given in first source

See also: this compound Hydrochloride (active moiety of); this compound Mesylate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98079-52-8 (hydrochloride) | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4040680 | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.06e-01 g/L | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98079-51-7 | |

| Record name | Lomefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239-240.5 °C, 239 - 240.5 °C | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lomefloxacin Hydrochloride vs. Lomefloxacin Base: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of lomefloxacin hydrochloride and this compound base. This document outlines the core chemical and physical differences, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key biological and experimental workflows.

Core Chemical and Physical Properties

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] In pharmaceutical preparations, it is often used as its hydrochloride salt to enhance its physicochemical properties.[2] The fundamental difference lies in the addition of a hydrochloride (HCl) molecule to the this compound base. This conversion to a salt form significantly impacts properties like solubility and stability.

This compound Base

-

Chemical Formula: C₁₇H₁₉F₂N₃O₃

-

Molecular Weight: 351.35 g/mol

This compound Hydrochloride

-

Chemical Formula: C₁₇H₁₉F₂N₃O₃ · HCl

-

Molecular Weight: 387.81 g/mol

-

Appearance: White to pale yellow crystalline powder.[2]

The hydrochloride salt is formed by the reaction of the basic piperazinyl nitrogen of this compound with hydrochloric acid. This modification is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of basic drug molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound hydrochloride and this compound base, facilitating a direct comparison for research applications.

Table 1: Physicochemical Properties

| Property | This compound Hydrochloride | This compound Base | Reference(s) |

| Molecular Formula | C₁₇H₁₉F₂N₃O₃ · HCl | C₁₇H₁₉F₂N₃O₃ | N/A |

| Molecular Weight ( g/mol ) | 387.81 | 351.35 | N/A |

| pKa (Strongest Acidic) | Not Reported | 5.45 | [3] |

| pKa (Strongest Basic) | Not Reported | 8.78 | [3] |

| LogP | Not Reported | -0.43 | [3] |

Table 2: Solubility Data

| Solvent | This compound Hydrochloride | This compound Base | Reference(s) |

| Water | Slightly soluble; ~6-10 mg/mL | 0.106 mg/mL | [3][4] |

| DMSO | ~1 mg/mL | Slightly soluble | [3] |

| Ethanol | Insoluble | Not Reported | [3] |

| PBS (pH 7.2) | ~2 mg/mL | Not Reported | N/A |

| Methanol | Not Reported | Slightly soluble (heated, sonicated) | N/A |

Table 3: Stability Information

| Condition | This compound Hydrochloride | This compound Base | Reference(s) |

| Light Sensitivity | Sensitive to light in dilute aqueous solution.[4] Solutions showed a 52% loss of activity in 1 hour in bright sunlight.[5] | Expected to be light-sensitive. | N/A |

| pH Stability | Activity is markedly reduced under acidic conditions (e.g., pH 5).[6] | Activity is pH-dependent. | N/A |

| Thermal Stability | Stable to heat and moisture.[4] | Not explicitly stated, but generally stable. | N/A |

| Oxidative Stress | Degrades under oxidative conditions (e.g., H₂O₂, ACVA).[7] | Degrades under oxidative conditions. | [7] |

Table 4: Bioavailability and Permeability

| Parameter | This compound Hydrochloride | This compound Base | Reference(s) |

| Oral Bioavailability | High (approximately 95-98%).[8][9] | High. | [8] |

| Permeability Classification | High permeability. | High permeability. | N/A |

| Efflux Potential | Subject to efflux. | Subject to efflux. | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) solubility studies.[10][11]

Objective: To determine the equilibrium solubility of this compound hydrochloride or this compound base in various aqueous media.

Materials:

-

This compound hydrochloride or this compound base powder

-

pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)

-

Shake-flask apparatus or orbital shaker maintained at 37 ± 1 °C

-

Centrifuge

-

Validated HPLC method for this compound quantification

Procedure:

-

Add an excess amount of the this compound compound to a flask containing a known volume of the desired pH buffer.

-

Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase of the HPLC method.

-

Quantify the concentration of dissolved this compound in the diluted supernatant using a validated HPLC method.

-

Perform the experiment in triplicate for each pH condition.

Stability-Indicating HPLC Method

This protocol is based on established methods for the stability analysis of fluoroquinolones.[12][13][14][15]

Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV or DAD detector

-

C18 column (e.g., Kinetex C18, 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.05 M phosphate buffer, pH 3.0). The exact ratio should be optimized for optimal separation. A common starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 0.3-1.0 mL/min

-

Column Temperature: 30-35 °C

-

Detection Wavelength: 278 nm

-

Injection Volume: 10-20 µL

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate the ability to resolve the main drug peak from degradation products generated under stress conditions (acid, base, oxidation, heat, light).

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the working concentration).

-

Accuracy: Determine the recovery of the drug at different concentration levels.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate).

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[4][16][17][18]

Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active efflux.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound stock solution (e.g., in DMSO)

-

Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)

-

P-glycoprotein (P-gp) inhibitor (e.g., verapamil)

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density. Allow the cells to differentiate for 21-28 days, forming a confluent monolayer.

-

Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

-

Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test concentration of this compound to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

-

Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the this compound-containing buffer to the basolateral (donor) side and sample from the apical (receiver) side. This is done to assess active efflux.

-

Efflux Inhibition Study: a. To investigate the involvement of P-gp, co-incubate this compound with a P-gp inhibitor (e.g., verapamil) and repeat the permeability assays.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: Mechanism of action of this compound in a bacterial cell.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for the Caco-2 permeability assay.

Conclusion

The choice between this compound hydrochloride and this compound base for research purposes depends on the specific experimental requirements. The hydrochloride salt offers superior aqueous solubility, making it more suitable for in vitro assays and formulation development where aqueous media are used. However, for studies focusing on the intrinsic properties of the active moiety or requiring dissolution in organic solvents, the base form may be appropriate. It is crucial to consider the potential for pH-dependent stability and solubility when designing experiments with either form. The provided protocols and data serve as a valuable resource for researchers working with this important fluoroquinolone antibiotic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound hydrochloride [sitem.herts.ac.uk]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the safety and efficacy of this compound and ciprofloxacin in the treatment of complicated or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics of this compound in healthy volunteers: comparison of 400 milligrams once daily and 200 milligrams twice daily given orally for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The U.S. clinical experience with this compound, a new once-daily fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 15. scielo.br [scielo.br]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. enamine.net [enamine.net]

An In-depth Technical Guide to the Phototoxicity Mechanism of Lomefloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying lomefloxacin-induced phototoxicity. It synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic characterized by a difluorinated quinolone ring, with fluorine atoms at positions 6 and 8[1]. While effective against a range of bacterial infections, its clinical use is associated with a significant risk of phototoxicity, an adverse cutaneous reaction triggered by exposure to ultraviolet A (UVA) radiation[1][2][3][4][5][6]. Understanding the intricate mechanism of this phototoxicity is critical for risk assessment, the development of safer photosensitizing drugs, and providing informed clinical guidance.

The phototoxic potential of this compound is strongly linked to the C-8 fluorine substituent, which enhances its photoreactivity upon UVA irradiation[7][8]. The process is primarily mediated by oxidative stress, initiating a cascade of cellular damage that affects lipids, DNA, and proteins, ultimately leading to cell death[2][4][9][10].

Core Photochemical and Photobiological Mechanisms

The initiation of this compound phototoxicity is a photophysical process. Upon exposure to UVA radiation (peak activity between 320 nm and 365 nm), the this compound molecule absorbs photon energy and transitions to an electronically excited state[11][12]. This excited molecule can then trigger damaging downstream reactions through two primary mechanisms:

-

Type I Reaction: The excited drug interacts directly with cellular substrates, like lipids or DNA, through electron or hydrogen transfer, generating free radicals.

-

Type II Reaction: The excited drug transfers its energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂).

Both pathways lead to a massive overproduction of Reactive Oxygen Species (ROS) , including singlet oxygen, superoxide anions, and hydrogen peroxide[2][13][14][15]. This surge in ROS is the central event that drives the subsequent cellular damage[2][4][9].

Caption: Initial photochemical events in this compound phototoxicity.

Cellular Damage and Response Pathways

The excessive generation of ROS overwhelms the cell's endogenous antioxidant defenses, leading to a state of severe oxidative stress and widespread cellular damage.

ROS, particularly singlet oxygen, readily attack polyunsaturated fatty acids in cellular membranes. This initiates a chain reaction known as lipid peroxidation, compromising membrane integrity and function[16]. This compound has been shown to have a high efficiency in sensitizing the peroxidation of lipids[16].

This compound, when activated by UVA, induces significant genotoxic effects. It can cause DNA strand breaks and the formation of cyclobutane pyrimidine dimers (CPDs), a type of DNA lesion typically associated with UVB radiation[17][18]. This DNA damage triggers cellular stress responses, including the accumulation of p53 and p21 proteins, which can lead to cell cycle arrest and apoptosis[17].

Mitochondria are primary targets of ROS-induced damage. This compound-induced oxidative stress leads to a breakdown of the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway[13][19]. This mitochondrial damage, coupled with DNA damage and other cellular insults, activates executioner caspases (e.g., caspase-3) and induces apoptosis, or programmed cell death, as a mechanism to eliminate severely damaged cells[17][19][20]. Studies have demonstrated that this compound treatment can arrest cells in the S and G2/M phases of the cell cycle prior to apoptosis[13][19].

Caption: Cellular damage and response pathways in this compound phototoxicity.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on this compound's phototoxic effects.

Table 1: Cytotoxicity of this compound

| Cell Line | Condition | Concentration | Effect | Reference |

|---|---|---|---|---|

| COLO829 Melanoma | 24h incubation | 0.51 mmol/L | IC₅₀ (50% viability reduction) | [19] |

| COLO829 Melanoma | 48h incubation | 0.33 mmol/L | IC₅₀ | [19] |

| COLO829 Melanoma | 72h incubation | 0.25 mmol/L | IC₅₀ | [19] |

| Human Melanocytes | 24h incubation | 0.05-1.0 mM | 13-42% decrease in viability | [7] |

| Human Dermal Fibroblasts | +UVA (1.3 J/cm²) | 0.05-1.00 mM | 10-76% decrease in viability | [2] |

| SIRC Rabbit Cornea | +UVA | Not specified | MPE value: 0.332 (Phototoxic) |[21] |

Table 2: ROS Generation and Oxidative Stress Markers

| Cell Line | Concentration | Incubation | Metric | Result | Reference |

|---|---|---|---|---|---|

| COLO829 Melanoma | 0.1 mmol/L | 24h | ROS Production | +38% vs. control | [19] |

| COLO829 Melanoma | 0.5 mmol/L | 24h | ROS Production | +93% vs. control | [19] |

| COLO829 Melanoma | 1.0 mmol/L | 24h | ROS Production | +137% vs. control | [19] |

| COLO829 Melanoma | Not specified | 24h | GSH Level | Depletion observed | [19] |

| Human Dermal Fibroblasts | 0.5 mM | 24h | GSH Level | Decrease in reduced glutathione |[2] |

Table 3: Effects on Endogenous Antioxidant Enzymes

| Cell Line | Concentration | Condition | Enzyme | Effect on Activity/Expression | Reference |

|---|---|---|---|---|---|

| Human Melanocytes | 0.05-0.5 mM | No UVA | SOD | ↓ 21-24% | [7] |

| Human Melanocytes | 0.05-0.5 mM | No UVA | Catalase (CAT) | ↑ ~22-34% | [7] |

| Human Melanocytes | 0.05-0.5 mM | No UVA | GPx | ↑ ~28-47% | [7] |

| Human Dermal Fibroblasts | 0.5 mM | No UVA | CAT & GPx | ↓ Decreased expression | [2] |

| Human Dermal Fibroblasts | 0.5 mM | +UVA | SOD1, SOD2, CAT, GPx1 | Significant changes in expression |[2] |

Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), MPE (Mean Photo Effect), ROS (Reactive Oxygen Species), GSH (Glutathione), SOD (Superoxide Dismutase), CAT (Catalase), GPx (Glutathione Peroxidase).

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are outlines of key experimental protocols for assessing phototoxicity.

This assay compares the cytotoxicity of a substance with and without UVA exposure to determine its phototoxic potential.

-

Cell Culture: Plate cells (e.g., Balb/c 3T3 fibroblasts, human keratinocytes, or dermal fibroblasts) in 96-well plates and incubate for 24 hours to allow for attachment[2].

-

Treatment: Remove the culture medium and treat the cells with a range of concentrations of this compound (and appropriate controls) diluted in a buffered salt solution for a short period (e.g., 1 hour).

-

Irradiation: Expose one of two identical sets of plates to a non-cytotoxic dose of UVA radiation (e.g., 1.3 to 5 J/cm²), while the other set is kept in the dark[2][3].

-

Incubation: Wash the cells and replace the treatment solution with a complete culture medium. Incubate for another 24 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as WST-1, MTT, or Neutral Red Uptake (NRU). This involves adding the reagent, incubating, and then reading the absorbance with a plate reader[2][7].

-

Data Analysis: Calculate the IC₅₀ values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. A significant difference in these values indicates a phototoxic effect.

Caption: General workflow for an in vitro phototoxicity assay.

This assay uses a fluorescent probe to measure the intracellular generation of ROS.

-

Cell Culture: Seed cells in a suitable format (e.g., 96-well black plates).

-

Probe Loading: Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until oxidized by ROS within the cell[13].

-

Treatment & Irradiation: Wash cells to remove excess probe, then treat with this compound followed by exposure to UVA light.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at appropriate excitation/emission wavelengths. An increase in fluorescence corresponds to an increase in intracellular ROS.

This technique is used to quantify changes in the expression levels of specific proteins, such as antioxidant enzymes.

-

Cell Lysis: After treatment and/or irradiation, harvest cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay[7].

-

Electrophoresis: Separate proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF)[2].

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific to the target proteins (e.g., anti-CAT, anti-SOD1) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH)[7].

Conclusion

The phototoxicity of this compound is a well-documented phenomenon driven by its chemical structure and its interaction with UVA radiation. The core mechanism involves the photosensitized generation of reactive oxygen species, which induces a state of severe oxidative stress. This leads to a cascade of damage to vital cellular components, including membrane lipids and genomic DNA, and disrupts the cell's antioxidant defenses. The culmination of this damage is the activation of apoptotic pathways, leading to programmed cell death. For drug development professionals, this detailed understanding highlights the importance of evaluating the photochemical properties of new drug candidates, particularly those with structural similarities to fluoroquinolones, to mitigate the risk of phototoxicity. For researchers, the distinct pathways involved offer multiple targets for further investigation into photoprotective strategies.

References

- 1. Photosensitivity Reactions Caused by this compound Hydrochloride: A Multicenter Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in the Oxidation-Reduction State of Human Dermal Fibroblasts as an Effect of this compound Phototoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photosensitivity to this compound. A clinical and photobiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photosensitivity induced by this compound versus other fluoroquinolones: A meta-analysis [ouci.dntb.gov.ua]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Photosensitivity induced by this compound versus other fluoroquinolones: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The UVR wavelength dependence for this compound photosensitization of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment [mdpi.com]

- 15. Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro phototoxic activities of new quinolone antibacterial agents: lipid peroxidative potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular responses to photogenotoxic stress induced by the antibiotic this compound in human skin cells: from DNA damage to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The photocarcinogenesis of antibiotic this compound and UVA radiation is enhanced in xeroderma pigmentosum group A gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Photodynamically-induced Apoptosis Due to Ultraviolet A in the Presence of this compound in Human Promyelocytic Leukemia Cells | Anticancer Research [ar.iiarjournals.org]

- 21. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Lomefloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomefloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination.[1][3] This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways to support researchers and professionals in the field of drug development.

Pharmacokinetics: In Vitro Properties

The in vitro pharmacokinetic properties of a drug are crucial in understanding its potential efficacy. For this compound, key parameters include its protein binding and stability under various conditions.

| Parameter | Value | Reference |

| Protein Binding | 10% | [4] |

| Stability in Bright Sunlight (in solution) | 52% activity loss in 1 hour | [5] |

| Stability in Bright Sunlight (impregnated discs) | Up to 40% activity loss in 6 hours | [5] |

Table 1: In Vitro Pharmacokinetic Parameters of this compound

Pharmacodynamics: In Vitro Antimicrobial Activity

The pharmacodynamics of this compound are characterized by its potent bactericidal activity against a wide range of pathogens. This activity is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3]

Mechanism of Action

This compound enters bacterial cells, often through porin channels in the outer membrane of Gram-negative bacteria.[3] Once inside, it targets and inhibits two key type II topoisomerase enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for relieving the torsional strain that occurs during DNA replication and transcription.[3][6] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][6]

-

Topoisomerase IV: This enzyme is crucial for the decatenation, or separation, of interlinked daughter DNA molecules following replication.[3] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[1]

By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks, which ultimately triggers a cascade of events including the SOS response and, at sufficient concentrations, results in bacterial cell death.[3]

Figure 1: Mechanism of action of this compound in a bacterial cell.

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key measure of a drug's potency against a specific bacterial species.

| Bacterial Species | MIC90 (µg/mL) | Reference(s) |

| Gram-Negative Bacteria | ||

| Enterobacteriaceae | ≤ 0.5 - ≤ 1.0 | |

| Pseudomonas aeruginosa | 4.0 - 8.0 | |

| Acinetobacter sp. | ≤ 4.0 | |

| Haemophilus influenzae | ≤ 0.25 | [5] |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus (including methicillin-resistant) | 1.0 - ≤ 2.0 | |

| Enterococcus faecalis | 8.0 | |

| Listeria spp. | 16.0 | |

| Streptococcus spp. (Group B) | 4.0 |

Table 2: this compound MIC90 Values for Various Bacterial Species.

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This compound exhibits concentration-dependent bactericidal activity.

| Organism | This compound Concentration | Time (hours) | Log10 Reduction in CFU/mL | Reference |

| Pseudomonas aeruginosa | MIC and 2 x MIC | 0.5 | 3 | [2] |

| Haemophilus influenzae | 2 x MIC | 24 | Bactericidal against 10/10 strains | [5] |

Table 3: In Vitro Time-Kill Kinetics of this compound.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. Fluoroquinolones, including this compound, exhibit a significant PAE.

| Organism Type | This compound Exposure | PAE Duration (hours) | Reference |

| Gram-negative bacteria | 4 x MIC for 1 hour | ~2 | |

| Staphylococci | 4 x MIC for 1 hour | ~2 |

Table 4: In Vitro Post-Antibiotic Effect of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate in vitro evaluation of antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined by broth microdilution or agar dilution methods according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.

-

Antibiotic Exposure: this compound is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Count: Serial dilutions of the samples are plated on agar plates. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Post-Antibiotic Effect (PAE) Assay

The PAE is determined by comparing the regrowth of bacteria after a short antibiotic exposure to the growth of an unexposed control.

-

Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled similarly but without the antibiotic.

-

Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial pellet, or by significant dilution.

-

Regrowth Monitoring: The number of viable bacteria in both the test and control cultures is determined at regular intervals by plate counts.

-

Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer with appropriate salts and cofactors.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures.

-

Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Quantification: The amount of supercoiled DNA is quantified (e.g., by densitometry) to determine the extent of inhibition.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated DNA networks.

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is commonly used as the substrate.

-

Reaction Setup: The reaction includes kDNA, ATP, and a suitable buffer.

-

Inhibitor and Enzyme: this compound is added, followed by purified topoisomerase IV.

-

Incubation: The mixture is incubated to allow for decatenation.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The decatenated minicircles migrate into the gel, while the kDNA network remains in the loading well. The degree of inhibition is determined by the reduction in the amount of released minicircles.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a broad spectrum of clinically relevant pathogens. Its primary mechanism of action through the dual inhibition of DNA gyrase and topoisomerase IV provides a solid foundation for its antibacterial efficacy. The data and protocols presented in this guide offer valuable resources for researchers and drug development professionals in the ongoing efforts to understand and optimize the use of fluoroquinolone antibiotics in the face of evolving bacterial resistance.

References

- 1. In Vitro Pharmacodynamic Evaluation of the Mutant Selection Window Hypothesis Using Four Fluoroquinolones against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intraphagocytic bioactivity of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Lomefloxacin Minimum Inhibitory Concentration (MIC) Testing Protocol: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomefloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the susceptibility of a bacterial strain to an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Methods

Both broth microdilution and agar dilution methods are based on exposing a standardized bacterial inoculum to a series of twofold dilutions of this compound. The MIC is determined by identifying the lowest concentration of the antibiotic that inhibits bacterial growth. These methods provide a quantitative measure of the antibiotic's potency against a specific bacterial isolate.

Data Presentation

Table 1: this compound Stock Solution and Testing Concentrations

| Parameter | Broth Microdilution | Agar Dilution |

| Solvent for Stock Solution | 0.1 N NaOH, then sterile distilled water or DMSO | 0.1 N NaOH, then sterile distilled water or DMSO |

| Stock Solution Concentration | 1280 µg/mL | 1280 µg/mL |

| Typical Testing Range (µg/mL) | 0.06 - 64 | 0.06 - 64 |

| Two-fold Dilution Series (µg/mL) | 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 | 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 |

Table 2: Quality Control (QC) Strains and Expected MIC Ranges

| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL)* |

| Escherichia coli | 25922 | 0.008 - 0.03[1] |

| Pseudomonas aeruginosa | 27853 | 0.5 - 2[1] |

| Staphylococcus aureus | 29213 | 0.004 - 0.015[1] |

*Note: These ranges are based on a novel fluoroquinolone (JNJ-Q2) and should be used as a guideline. Each laboratory should establish its own internal quality control ranges for this compound based on CLSI M23 guidelines.

Experimental Protocols

I. Broth Microdilution Method

This method involves the use of 96-well microtiter plates to test a range of this compound concentrations.

A. Materials

-

This compound hydrochloride powder

-

Sterile 0.1 N NaOH

-

Sterile distilled water or Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

-

Sterile tubes and pipettes

-

Incubator (35°C ± 2°C)

B. Preparation of this compound Stock Solution (1280 µg/mL)

-

Calculate the required amount of this compound hydrochloride powder using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) (The potency is provided by the manufacturer on the certificate of analysis).

-

Aseptically weigh the calculated amount of this compound powder.

-

Dissolve the powder in a small volume of 0.1 N NaOH.

-

Bring the final volume to the desired level with sterile distilled water or DMSO to achieve a concentration of 1280 µg/mL.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution in sterile aliquots at -20°C or below.

C. Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

D. Procedure

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a concentration gradient of this compound.

-

Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension.

-

The final volume in each well will be 100 µL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

E. Interpretation of Results

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

-

The growth control well should show distinct turbidity.

-

The sterility control well should remain clear.

II. Agar Dilution Method

This method involves incorporating this compound into an agar medium upon which the test organisms are inoculated.

A. Materials

-

This compound hydrochloride powder and prepared stock solution (as described above)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Quality control bacterial strains

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

B. Procedure

-

Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent.

-

Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

-

Add 1 part of each this compound dilution to 9 parts of molten MHA to create a series of agar plates with the desired final concentrations of the antibiotic. For example, add 2 mL of a 128 µg/mL this compound solution to 18 mL of molten agar to yield a final concentration of 12.8 µg/mL.

-

Mix the agar and antibiotic thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare the bacterial inoculum as described for the broth microdilution method and dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Spot 1-2 µL of each bacterial suspension onto the surface of the this compound-containing agar plates and a growth control plate (agar without antibiotic).

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

C. Interpretation of Results

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

-

The growth control plate should show confluent growth.

Visualization of Experimental Workflows

Caption: Workflow for this compound MIC testing using the Broth Microdilution method.

Caption: Workflow for this compound MIC testing using the Agar Dilution method.

References

Application Notes and Protocols: Lomefloxacin Susceptibility Testing via Agar Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a standardized and widely used technique for determining the susceptibility of bacterial isolates to antimicrobial agents.[1][2][3][4] This method provides a qualitative or semi-quantitative assessment of an antibiotic's efficacy by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[2][3] These application notes provide a detailed protocol for performing the agar diffusion assay to determine the susceptibility of bacteria to lomefloxacin, a fluoroquinolone antibiotic.

Principle of the Method

The Kirby-Bauer disk diffusion test is based on the principle that an antibiotic-impregnated disk, when placed on an agar surface inoculated with a test bacterium, will absorb moisture and the antibiotic will diffuse radially outward through the agar medium.[2][3] This creates a concentration gradient of the antibiotic in the agar.[2][3] After incubation, if the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will be observed around the disk.[2][5] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the test organism.[6]

Materials and Equipment

-

This compound susceptibility disks (10 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Wickerham card or spectrophotometer

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

-

Sterile forceps or disk dispenser

-

Bunsen burner or sterile laminar flow hood

Experimental Protocols

Preparation of Mueller-Hinton Agar (MHA) Plates

Mueller-Hinton Agar is the recommended medium for routine antibiotic susceptibility testing of non-fastidious bacteria.[7][8][9] Its formulation supports the growth of most common pathogens and has a low concentration of inhibitors to sulfonamides and trimethoprim.[7][8][10]

-

Reconstitution: Suspend 38 grams of MHA powder in 1 liter of deionized or distilled water.[7][8]

-

Dissolution: Heat the mixture with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[7][8][10]

-

Sterilization: Autoclave the dissolved medium at 121°C for 15 minutes.[7][8][10]

-

Pouring: After autoclaving, allow the agar to cool to 45-50°C in a water bath. Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.[1][2] This corresponds to approximately 25 mL for a 100 mm plate and 60 mL for a 150 mm plate.[1]

-

Solidification and Storage: Allow the plates to solidify at room temperature.[7] Once solidified, store the plates inverted at 2-8°C in sealed plastic bags to prevent contamination and moisture loss.[7][10]

Inoculum Preparation

The density of the bacterial inoculum is a critical factor that can influence the size of the inhibition zone.[10] Therefore, it is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12]

-

Colony Selection: Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) non-selective agar plate.[5][13]

-

Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[13]

-

Turbidity Adjustment: Vortex the tube to create a smooth suspension. Compare the turbidity of the bacterial suspension to that of the 0.5 McFarland standard. This can be done visually against a Wickerham card (a white card with contrasting black lines) or by using a spectrophotometer.[12][13] The absorbance at 625 nm should be between 0.08 and 0.10 for a 0.5 McFarland standard.[11][14]

-

Adjustment: If the suspension is too turbid, add more sterile saline or broth. If it is not turbid enough, add more bacterial colonies until the turbidity matches the 0.5 McFarland standard.[11]

Inoculation of MHA Plates

-

Swab Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]

-

Removal of Excess Inoculum: Rotate the swab several times against the inside wall of the tube above the fluid level, pressing firmly to remove excess inoculum.[1][5]

-

Streaking: Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.[5]

-

Rim Swabbing: Finally, run the swab around the rim of the agar surface.[1][5]

-

Drying: Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][2]

Application of this compound Disks

-

Disk Placement: Using sterile forceps or a disk dispenser, aseptically place a 10 µg this compound disk onto the surface of the inoculated MHA plate.[2]

-

Adherence: Gently press the disk down to ensure complete contact with the agar surface.[5] Once a disk is in contact with the agar, it should not be moved as diffusion of the antibiotic begins almost immediately.[5]

-

Spacing: If multiple antibiotics are being tested on the same plate, ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones. For a 150 mm plate, a maximum of 12 disks can be used, while a 100 mm plate can accommodate a maximum of 6 disks.[2]

Incubation

-

Time and Temperature: Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application.[2][5][6]

-

Duration: Incubate the plates for 16-18 hours.[5][6] For Staphylococcus spp., a full 24 hours of incubation is recommended to detect potential resistance.[6]

Measurement and Interpretation of Results

-

Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest whole millimeter using calipers or a ruler.[1] The measurement should be taken from the back of the plate against a dark, non-reflective background.[1]

-

Interpretation: The zone diameter is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to established guidelines. It is important to note that interpretive criteria for this compound have been subject to reevaluation and may vary depending on the bacterial species and the standardizing body (e.g., CLSI - formerly NCCLS).[15][16]

Data Presentation

The following tables summarize the interpretive criteria for this compound disk diffusion susceptibility testing based on available literature.

Table 1: Proposed Modified this compound Interpretive Criteria for Non-fastidious Aerobes

| Category | Zone Diameter (mm) |

| Susceptible (S) | ≥ 20 |

| Intermediate (I) | 17 - 19 |

| Resistant (R) | ≤ 16 |

Source: Based on reevaluations to minimize interpretive errors.[15][16]

Table 2: Historical NCCLS this compound Interpretive Criteria

| Category | Zone Diameter (mm) |

| Susceptible (S) | ≥ 22 |

| Intermediate (I) | 19 - 21 |

| Resistant (R) | ≤ 18 |

Source: Previous National Committee for Clinical Laboratory Standards (NCCLS) guidelines.[16]

Table 3: this compound Interpretive Criteria for Neisseria gonorrhoeae

| Category | Zone Diameter (mm) |

| Susceptible (S) | ≥ 38 |

| Intermediate (I) | 27 - 37 |

| Resistant (R) | ≤ 26 |

Source: Specific interpretive criteria for N. gonorrhoeae.[6][17]

Table 4: this compound Interpretive Criteria for Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococci spp.

| Category | Zone Diameter (mm) |

| Susceptible (S) | ≥ 22 |

| Intermediate (I) | 19 - 21 |

| Resistant (R) | ≤ 18 |

Source: General interpretive criteria for common bacterial groups.[6]

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of the agar diffusion assay.[18]

-

QC Strains: Test standard quality control strains with known susceptibility to this compound with each new batch of media and disks, and on a routine basis (daily or weekly).[18][19]

-

Acceptable Ranges: The zone diameters for the QC strains should fall within the established acceptable ranges. Refer to the latest CLSI M100 document for the most current QC ranges.

-

Troubleshooting: If QC results are out of range, investigate potential sources of error, including improper storage of materials, incorrect inoculum preparation, or incubation issues.[18]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Agar Diffusion Susceptibility Testing.

References

- 1. asm.org [asm.org]

- 2. tmmedia.in [tmmedia.in]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 4. apec.org [apec.org]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. atlas-medical.com [atlas-medical.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. microbenotes.com [microbenotes.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Inoculums Preparation and Standardization [bio-protocol.org]

- 14. altuner.me [altuner.me]

- 15. Reevaluations of disk diffusion susceptibility testing interpretive criteria for this compound and norfloxacin using fluoroquinolone-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multi-center validation of proposed disk diffusion susceptibility testing interpretive criteria for this compound using more than 1,500 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interpretive criteria for susceptibility testing of CI-960 (PD127391, AM-1091), fleroxacin, this compound, and temafloxacin against Neisseria gonorrhoeae, including drug stability in GC agar medium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cms.gov [cms.gov]

Application Notes and Protocols for Lonefloxacin Quantification in Biological Samples by HPLC

Introduction

Lomefloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. Monitoring its concentration in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound due to its high sensitivity, specificity, and accuracy.[1][2] This document provides detailed application notes and protocols for the determination of this compound in biological samples using HPLC, intended for researchers, scientists, and drug development professionals.

I. Overview of HPLC Methods

Several HPLC methods have been developed and validated for the quantification of this compound in biological fluids.[1][3] These methods typically involve a sample preparation step to extract the analyte from the complex biological matrix, followed by chromatographic separation and detection. The choice of sample preparation technique and HPLC conditions depends on the nature of the biological sample, the required sensitivity, and the available instrumentation.

II. Experimental Protocols

A. Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.[4] The most common techniques for extracting this compound from biological samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).

1. Protocol for Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.[5]

-

Materials:

-

Procedure:

-

Pipette 0.5 mL of the biological sample into a clean centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Add 0.5 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.[2]

-

Add 5 mL of chloroform, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.[5]

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

-

Vortex for 30 seconds and inject a suitable aliquot into the HPLC system.

-

2. Protocol for Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.[6]

-

Materials:

-

Biological sample (e.g., 1 mL of plasma)

-

Internal Standard (IS) solution

-

SPE cartridge (e.g., C18 or anion-exchange)[3]

-

Conditioning solvent (e.g., methanol)[7]

-

Equilibration solvent (e.g., water)[7]

-

Washing solvent (e.g., water-methanol mixture)

-

Elution solvent (e.g., acetonitrile or methanol with acid/base modifier)[7]

-

Centrifuge or vacuum manifold

-

Evaporation system

-

HPLC mobile phase for reconstitution

-

-

Procedure:

-

Pre-treat the biological sample by adding the internal standard and centrifuging to remove particulates.[4]

-

Condition the SPE cartridge by passing 2-3 mL of methanol through it.[7]

-

Equilibrate the cartridge by passing 2-3 mL of water. Do not allow the cartridge to dry out.[4]

-

Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

-

Wash the cartridge with 1-2 mL of the washing solvent to remove unretained interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the this compound and internal standard with a small volume (e.g., 1-2 mL) of the elution solvent.[7]

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a known volume of the HPLC mobile phase and inject it into the HPLC system.

-

3. Protocol for Protein Precipitation (PP)

PP is a rapid and simple method for removing proteins from biological samples, particularly plasma and serum.[8]

-

Materials:

-

Procedure:

-

Pipette 0.2 mL of the plasma sample into a microcentrifuge tube.

-

Add the internal standard.

-

Add the precipitating agent (e.g., 0.4 mL of cold acetonitrile) in a 1:2 ratio (sample:agent).[8]

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

Inject the filtered supernatant directly into the HPLC system.

-

B. HPLC Analysis

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence).

-

Data acquisition and processing software.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0-7.0) in varying ratios (e.g., 20:80 v/v).[2][3]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection:

-

III. Data Presentation

The following tables summarize the quantitative data from various published HPLC methods for this compound quantification.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Plasma, Urine[1] | Plasma[3] | Plasma[2] |

| Sample Preparation | Liquid-Liquid Extraction[1] | Solid-Phase Extraction[3] | Liquid-Liquid Extraction[2] |

| Column | Not Specified | Vydac anion-exchange[3] | Reversed-phase[2] |

| Mobile Phase | Not Specified | Acetonitrile-phosphate buffer (pH 7.0)[3] | Aqueous phosphate solution-acetonitrile (80:20)[2] |

| Detector | Fluorescence (Ex: 280 nm, Em: 430 nm)[1] | UV (280 nm)[3] | Fluorescence (Ex: 338 nm, Em: 425 nm)[2] |

| Internal Standard | Norfloxacin[1] | Enoxacin[3] | Sarafloxacin[2] |

Table 2: Validation Parameters for this compound HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | Not Specified | 0.1 - 10 µg/mL[3] | 8 - 2000 ng/mL[2] |

| LOD | 50 ng/mL[1] | 0.05 µg/mL (50 ng/mL)[3] | 8 ng/mL[2] |

| LOQ | Not Specified | Not Specified | 15 ng/mL[2] |

| Recovery | Plasma: 99.3 ± 3.74% Urine: 95.7 ± 3.82%[1] | Not Specified | 104.8%[2] |

| Precision (CV%) | < 7% (within-day)[1] | Not Specified | Not Specified |

IV. Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

V. Conclusion

The described HPLC methods and protocols provide a robust framework for the accurate and precise quantification of this compound in various biological samples. The selection of the most appropriate sample preparation technique and HPLC conditions should be based on the specific requirements of the study, including the sample matrix, desired sensitivity, and available resources. Proper method validation is essential to ensure the reliability of the generated data.

References

- 1. Determination of this compound in biological fluids by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound in human plasma by solid-phase extraction and high-performance liquid chromatography with UV detection [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - NO [thermofisher.com]

- 7. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Lomefloxacin in Microbial Biofilm Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lomefloxacin, a fluoroquinolone antibiotic, in the study of microbial biofilms. This document outlines this compound's mechanism of action, its known effects on biofilm formation and eradication, and detailed protocols for in vitro biofilm research. While specific quantitative data for this compound is limited in publicly available research, this document leverages data from other closely related fluoroquinolones to provide a comparative context for its potential efficacy.

Introduction to this compound and Biofilms

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. Biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system.

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.[1] While effective against a range of Gram-positive and Gram-negative bacteria, its application in combating the complex structure of biofilms presents unique challenges and opportunities.

Mechanism of Action in Biofilms

The bactericidal action of this compound results from its interference with DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in Gram-positive organisms. This compound enters bacterial cells through porin channels and binds to the DNA-enzyme complex, stabilizing it and leading to double-stranded DNA breaks.[1]

While this mechanism is effective against planktonic (free-floating) bacteria, the biofilm matrix can present a significant barrier to antibiotic penetration. However, fluoroquinolones are noted for their ability to penetrate the EPS matrix more effectively than some other antibiotic classes.

Effects of Fluoroquinolones on Biofilms

Studies on fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin have demonstrated their ability to both inhibit biofilm formation and eradicate established biofilms, although often at concentrations significantly higher than the minimum inhibitory concentration (MIC) for planktonic cells.

Inhibition of Biofilm Formation

Sub-inhibitory concentrations of some fluoroquinolones have been shown to interfere with the initial stages of biofilm development. For instance, sub-MICs of levofloxacin can significantly inhibit biofilm formation in Pseudomonas aeruginosa.[2]

Eradication of Pre-formed Biofilms

Fluoroquinolones can also act on mature biofilms. However, complete eradication is often difficult to achieve. For example, levofloxacin shows limited ability to completely remove pre-formed P. aeruginosa biofilms even at high concentrations.[2]

Data Presentation: Efficacy of Fluoroquinolones Against Biofilms

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Pseudomonas aeruginosa

| Fluoroquinolone | MBEC (µg/mL) | Fold Increase over MIC | Reference |

| Ciprofloxacin | 40 | >100 | [3] |

| Norfloxacin | 160 | ~200 | [3] |

| Levofloxacin | 320 | >300 | [3] |

| Gatifloxacin | 533.33 | >800 | [3] |

| Ofloxacin | 640 | - | [3] |

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)